molecular formula C16H23N3O4S2 B319269 N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No.: B319269
M. Wt: 385.5 g/mol
InChI Key: UGBHICHOARSQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a carbamothioyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylbutanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring, sulfonyl group, and carbamothioyl group contribute to its versatility in various applications .

Properties

Molecular Formula

C16H23N3O4S2

Molecular Weight

385.5 g/mol

IUPAC Name

3-methyl-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C16H23N3O4S2/c1-12(2)11-15(20)18-16(24)17-13-3-5-14(6-4-13)25(21,22)19-7-9-23-10-8-19/h3-6,12H,7-11H2,1-2H3,(H2,17,18,20,24)

InChI Key

UGBHICHOARSQIP-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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